molecular formula C6H4Cl2N2O4S B1624610 2,6-Dichloro-3-nitrobenzenesulfonamide CAS No. 89281-19-6

2,6-Dichloro-3-nitrobenzenesulfonamide

Cat. No.: B1624610
CAS No.: 89281-19-6
M. Wt: 271.08 g/mol
InChI Key: QQUJUEWKTUDYKI-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-nitrobenzenesulfonamide is a chemical compound with the molecular formula C6H4Cl2N2O4S . It has an average mass of 271.078 Da and a monoisotopic mass of 269.926880 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The exact spatial arrangement of these atoms forms the unique structure of this compound.

Scientific Research Applications

Versatility in Secondary Amine Preparation

2,6-Dichloro-3-nitrobenzenesulfonamide, as part of the nitrobenzenesulfonamides family, has been identified as a versatile compound for preparing secondary amines. These sulfonamides can be alkylated smoothly through Mitsunobu reaction or conventional methods to yield N-alkylated sulfonamides in near quantitative yields. They can be deprotected easily, giving high yields of secondary amines, indicating their potential in chemical synthesis processes (Fukuyama, Jow, & Cheung, 1995).

Electrophilic Nitrogen Source

The compound has been identified as an effective electrophilic nitrogen source for diamination of alpha, beta-unsaturated ketones, a process that doesn't require metal catalysts and can be carried out without inert gases protection. This property makes it a valuable reagent in organic chemistry (Pei, Wei, Chen, Headley, & Li, 2003).

Ring-Forming Cascade in Drug Development

In drug development, especially for carbonic anhydrase inhibitors, this compound derivatives show promise. They have shown to react cleanly with bis-electrophilic phenols to produce novel [1,4]oxazepine-based primary sulfonamides. These compounds exhibit strong inhibition of human carbonic anhydrases, highlighting their potential in medicinal chemistry (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Conformational Properties in Gas and Crystalline Phases

Research on this compound has also extended into understanding its molecular structure in different phases. Studies using electron diffraction and quantum chemical methods have revealed its conformer structures, which differ significantly when stabilized by intermolecular hydrogen bonds in a crystal form. This research is critical in understanding the physical and chemical properties of such compounds (Giricheva, Girichev, Medvedeva, Ivanov, Bardina, & Petrov, 2011).

Safety and Hazards

Safety data sheets for 2,6-Dichloro-3-nitrobenzenesulfonamide indicate that it should be handled with care. Specific hazards or safety concerns are not detailed in the available sources .

Properties

IUPAC Name

2,6-dichloro-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O4S/c7-3-1-2-4(10(11)12)5(8)6(3)15(9,13)14/h1-2H,(H2,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUJUEWKTUDYKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457705
Record name 2,6-Dichloro-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89281-19-6
Record name 2,6-Dichloro-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a solution of 2,6-dichlorobenzenesulfonamide (7.8 g, 34.5 mmol) in 30 mL of concentrated sulfuric acid at 0°, nitric acid (1.74 mL, 41.4 mmol) was added dropwise. The mixture was stirred at 0° C. for 2 hours, then 200 mL of water was added to produce a precipitate. The resulting mixture was filtered. The white solid was collected, washed with water and dried in vacuo to give the desired product (7.17 g, 76%). 1H NMR (DMSO-d6): δ8.25 (s, 2H), 8.20 (d, 1H), 7.92 (d, 1H).
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
1.74 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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